![molecular formula C22H18F3N5O5 B2584562 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-73-9](/img/structure/B2584562.png)
4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Description
4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C22H18F3N5O5 and its molecular weight is 489.411. The purity is usually 95%.
BenchChem offers high-quality 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Studies
- The compound was involved in a study exploring the synthesis of bis(thiadiazole/triazole) via sonication. This process led to the creation of compounds with notable antibacterial activities, especially against Gram-positive bacteria such as S. aureus, C. diphtheriae, and S. cerevisiae, when compared to the standard drug ampicillin trihydrate. This indicates the compound's potential involvement in the development of antibacterial agents (Dabholkar & Ansari, 2008).
Chemical Reactivity and Structural Analysis
- The compound's derivatives have been a part of studies focusing on unusual cycloadditions, where they reacted with endo- and exo-tricyclo[3.2.1.02,4]oct-6-enes to form Δ1-1,2-diazetines and skeletally rearranged products. These studies are crucial for understanding the chemical reactivity and potential applications of these compounds in various chemical reactions (ErdenIhsan, 1981).
Photo-induced Autorecycling Oxidation of Amines
- Investigations into the synthesis and properties of related compounds have revealed their ability to oxidize some amines to give the corresponding imines in more than 100% yield under aerobic and photo-irradiation conditions. This finding is significant for chemical synthesis and industrial applications where oxidation reactions are crucial (Nitta et al., 2005).
Polymer Modification and Drug Design
- Studies have also delved into the polymer modification using derivatives of this compound, revealing insights into the mechanism of electrophilic aromatic substitution with triazolinediones. This research is pivotal for the development of new materials and polymers with specific properties (Kuhrau & Stadler, 1990).
properties
IUPAC Name |
4-amino-3-[3-(trifluoromethyl)phenyl]-6-(3,4,5-trimethoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O5/c1-33-13-7-10(8-14(34-2)17(13)35-3)19-27-15-16(20(31)29-19)28-21(32)30(18(15)26)12-6-4-5-11(9-12)22(23,24)25/h4-9H,26H2,1-3H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCJYKIABLXNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione |
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